molecular formula C21H18F3NO4S2 B2593572 N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 923193-33-3

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2593572
M. Wt: 469.49
InChI Key: BOQPSKMOKRQPEN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Methods : A study by Beney et al. (1998) introduced a novel synthesis of α,β-unsaturated N-methoxy-N-methylamides, starting from N-methoxy-N-methylchloroacetamide and thiophenol, which could be relevant for creating similar sulfonamide structures (Beney, Boumendjel, & Mariotte, 1998).

  • Chemical Modifications for Enhanced Biological Activity : Research by Tuğrak et al. (2020) on benzenesulfonamides carrying a benzamide moiety explored their potential as enzyme inhibitors, demonstrating the wide range of bioactivities of sulfonamide and benzamide pharmacophores (Tuğrak, Gül, Anıl, & Gülçin, 2020).

  • Application in Glycosylation : A study by Crich and Smith (2000) utilized a system combining S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride for generating glycosyl triflates from thioglycosides, demonstrating a novel application in glycoside synthesis (Crich & Smith, 2000).

Biological Applications

  • Enzyme Inhibition for Drug Design : The study by Tuğrak et al. highlighted the design of compounds with significant inhibitory potential against human carbonic anhydrase I and II, and acetylcholinesterase enzymes, which could inform the development of treatments for conditions involving these enzymes (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Material Science Applications

  • Polymer Synthesis for Fuel Cell Applications : Kim, Robertson, and Guiver (2008) synthesized new sulfonated poly(arylene ether sulfone) copolymers with potential applications as polyelectrolyte membrane materials for fuel cells, demonstrating the versatility of sulfonated compounds in material science (Kim, Robertson, & Guiver, 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S2/c1-29-14-8-10-15(11-9-14)31(27,28)19(18-7-4-12-30-18)13-25-20(26)16-5-2-3-6-17(16)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQPSKMOKRQPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

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